molecular formula C8H8ClFN2O B13588674 5-Amino-2-fluoro-4-methoxybenzonitrilehydrochloride

5-Amino-2-fluoro-4-methoxybenzonitrilehydrochloride

Cat. No.: B13588674
M. Wt: 202.61 g/mol
InChI Key: JHZSQXLCEWWJSU-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride is a chemical compound with the molecular formula C8H7FN2O·HCl. It is a derivative of benzonitrile, featuring an amino group at the 5-position, a fluorine atom at the 2-position, and a methoxy group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride typically involves the nitration of 2-fluorobenzonitrile followed by reduction and subsequent methoxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous-flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino derivatives .

Scientific Research Applications

5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-fluoro-4-methoxybenzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

5-amino-2-fluoro-4-methoxybenzonitrile;hydrochloride

InChI

InChI=1S/C8H7FN2O.ClH/c1-12-8-3-6(9)5(4-10)2-7(8)11;/h2-3H,11H2,1H3;1H

InChI Key

JHZSQXLCEWWJSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#N)N.Cl

Origin of Product

United States

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